![molecular formula C35H55NO B12556101 (E)-1-[4-(Decyloxy)phenyl]-N-(4-dodecylphenyl)methanimine CAS No. 142272-31-9](/img/structure/B12556101.png)
(E)-1-[4-(Decyloxy)phenyl]-N-(4-dodecylphenyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[4-(Decyloxy)phenyl]-N-(4-dodecylphenyl)methanimine is an organic compound characterized by its unique structure, which includes a decyloxy group attached to a phenyl ring and a dodecylphenyl group attached to a methanimine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(Decyloxy)phenyl]-N-(4-dodecylphenyl)methanimine typically involves a multi-step process. One common method includes the following steps:
Formation of the Decyloxyphenyl Intermediate: This step involves the reaction of 4-bromophenol with decanol in the presence of a base such as potassium carbonate to form 4-(decyloxy)phenol.
Formation of the Dodecylphenyl Intermediate: This step involves the reaction of 4-bromobenzaldehyde with dodecylbenzene in the presence of a catalyst such as palladium on carbon to form 4-dodecylbenzaldehyde.
Condensation Reaction: The final step involves the condensation of 4-(decyloxy)phenol and 4-dodecylbenzaldehyde in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(Decyloxy)phenyl]-N-(4-dodecylphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of phenolic oxides and aldehydes.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
(E)-1-[4-(Decyloxy)phenyl]-N-(4-dodecylphenyl)methanimine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of (E)-1-[4-(Decyloxy)phenyl]-N-(4-dodecylphenyl)methanimine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-[4-(Octyloxy)phenyl]-N-(4-dodecylphenyl)methanimine
- (E)-1-[4-(Hexyloxy)phenyl]-N-(4-dodecylphenyl)methanimine
- (E)-1-[4-(Butyloxy)phenyl]-N-(4-dodecylphenyl)methanimine
Uniqueness
(E)-1-[4-(Decyloxy)phenyl]-N-(4-dodecylphenyl)methanimine is unique due to its specific combination of decyloxy and dodecylphenyl groups, which confer distinct physical and chemical properties. This uniqueness makes it valuable for specific applications in materials science and drug development.
Properties
CAS No. |
142272-31-9 |
|---|---|
Molecular Formula |
C35H55NO |
Molecular Weight |
505.8 g/mol |
IUPAC Name |
1-(4-decoxyphenyl)-N-(4-dodecylphenyl)methanimine |
InChI |
InChI=1S/C35H55NO/c1-3-5-7-9-11-13-14-15-17-19-21-32-22-26-34(27-23-32)36-31-33-24-28-35(29-25-33)37-30-20-18-16-12-10-8-6-4-2/h22-29,31H,3-21,30H2,1-2H3 |
InChI Key |
VGRYXTKZOVVZOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


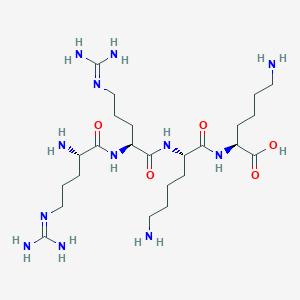
![2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethan-1-ol](/img/structure/B12556021.png)
![2,6-Dichloro-N-[2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B12556029.png)
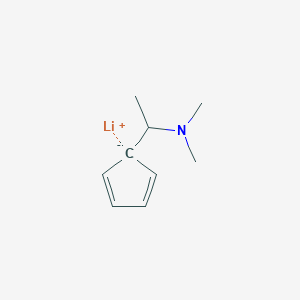
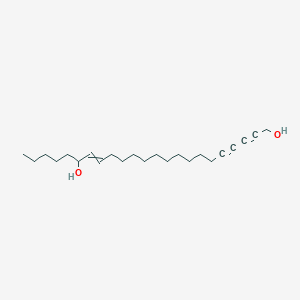
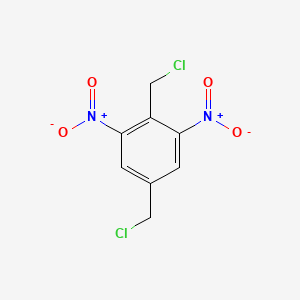
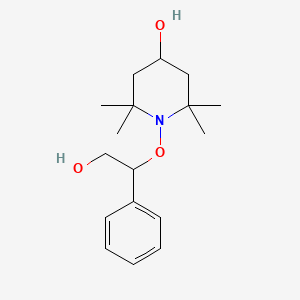


![Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]-](/img/structure/B12556076.png)
![8-Hexadecanone, 9-[(methylsulfonyl)oxy]-](/img/structure/B12556084.png)
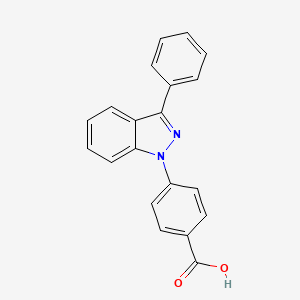
![5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12556093.png)

